molecular formula C15H14O4 B14307754 Methyl 3-methoxy-5-phenoxybenzoate CAS No. 116414-71-2

Methyl 3-methoxy-5-phenoxybenzoate

Cat. No.: B14307754
CAS No.: 116414-71-2
M. Wt: 258.27 g/mol
InChI Key: BRNCHIOUVFBRTL-UHFFFAOYSA-N
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Description

Methyl 3-methoxy-5-phenoxybenzoate is an organic compound belonging to the class of benzoates It is characterized by the presence of a methoxy group at the 3-position and a phenoxy group at the 5-position on the benzoate ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-methoxy-5-phenoxybenzoate typically involves the esterification of 3-methoxy-5-phenoxybenzoic acid with methanol in the presence of a strong acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available precursors. For instance, the preparation of 3-methoxy-5-phenoxybenzoic acid can be achieved through electrophilic aromatic substitution reactions, followed by esterification to yield the final product .

Chemical Reactions Analysis

Types of Reactions: Methyl 3-methoxy-5-phenoxybenzoate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The ester group can be reduced to an alcohol.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield 3-methoxy-5-phenoxybenzoic acid, while reduction of the ester group can produce 3-methoxy-5-phenoxybenzyl alcohol .

Scientific Research Applications

Methyl 3-methoxy-5-phenoxybenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3-methoxy-5-phenoxybenzoate involves its interaction with specific molecular targets. The compound can act as an electrophile in substitution reactions, forming covalent bonds with nucleophilic sites on target molecules. This interaction can lead to the modulation of biological pathways, resulting in various pharmacological effects .

Comparison with Similar Compounds

    Methyl benzoate: Similar structure but lacks the methoxy and phenoxy groups.

    Ethyl 3-methoxy-5-phenoxybenzoate: Similar structure with an ethyl ester instead of a methyl ester.

    3-Methoxybenzoic acid: Lacks the phenoxy group and ester functionality.

Uniqueness: Methyl 3-methoxy-5-phenoxybenzoate is unique due to the presence of both methoxy and phenoxy groups, which confer distinct chemical properties and reactivity. These functional groups enhance its potential for diverse applications in synthesis and research .

Properties

CAS No.

116414-71-2

Molecular Formula

C15H14O4

Molecular Weight

258.27 g/mol

IUPAC Name

methyl 3-methoxy-5-phenoxybenzoate

InChI

InChI=1S/C15H14O4/c1-17-13-8-11(15(16)18-2)9-14(10-13)19-12-6-4-3-5-7-12/h3-10H,1-2H3

InChI Key

BRNCHIOUVFBRTL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)OC)OC2=CC=CC=C2

Origin of Product

United States

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